molecular formula C12H10ClNO3 B3364392 methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate CAS No. 115027-07-1

methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate

Cat. No. B3364392
CAS RN: 115027-07-1
M. Wt: 251.66 g/mol
InChI Key: JAXDITYKGJUIHT-UHFFFAOYSA-N
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Description

“Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate” is an organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a chloroacetyl group, which is often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through multicomponent reactions involving indoles . Chloroacetyl chloride is a common reagent used in the synthesis of chloroacetyl compounds .


Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Chloroacetyl compounds, like “this compound”, can act as alkylating agents .


Physical And Chemical Properties Analysis

Organochlorine compounds, like “this compound”, are typically denser than water due to the higher atomic weight of chlorine versus hydrogen. They have higher boiling and melting points compared to related hydrocarbons .

Scientific Research Applications

Chemical Synthesis and Quality Control

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate and related compounds are utilized as key intermediates in the synthesis of various pharmaceuticals, including tadalafil, a phosphodiesterase type-5 inhibitor. A study by Yu et al. (2012) developed a chiral high-performance liquid chromatography method for determining diastereoisomeric and enantiomeric impurities in such intermediates, demonstrating its importance in quality control and pharmaceutical manufacturing Yu et al., 2012.

Synthetic Methodology Development

Research has also focused on the development of novel synthetic methodologies for indole derivatives. For example, Shestakov et al. (2009) explored reactions of methyl 3-amino-1H-indole-2-carboxylates, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives, expanding the synthetic toolbox for constructing complex indole-based structures Shestakov et al., 2009.

Fluorescence and Biological Activity

The fluorescence properties of methyl 3-arylindole-2-carboxylates have been studied, with potential applications as fluorescent probes. Queiroz et al. (2007) synthesized several new derivatives and analyzed their fluorescence in various solvents, highlighting the impact of substituents on fluorescence behavior Queiroz et al., 2007.

Antimicrobial and Enzyme Inhibition Studies

Indole derivatives have also been investigated for their antimicrobial properties and enzyme inhibition capabilities. Attaby et al. (2007) evaluated newly synthesized heterocyclic compounds for their antimicrobial activity and their effect on GST enzyme activity, contributing to the understanding of their biological activities Attaby et al., 2007.

Future Directions

Future research could focus on the synthesis, characterization, and biological activity of “methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate”. Given the importance of indole and chloroacetyl structures in medicinal chemistry, this compound could have potential applications in drug discovery .

properties

IUPAC Name

methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-17-12(16)7-2-3-10-8(4-7)9(6-14-10)11(15)5-13/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXDITYKGJUIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233960
Record name Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115027-07-1
Record name Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115027-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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